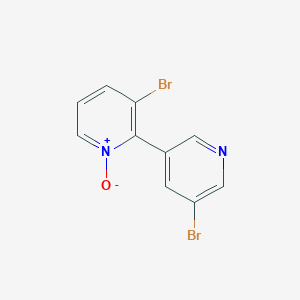
Trimethyl(2-methylundecyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-methylundecyl)silane: is an organosilicon compound characterized by a silicon atom bonded to three methyl groups and a 2-methylundecyl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methylundecyl)silane typically involves the hydrosilylation of 2-methyl-1-undecene with trimethylsilane. This reaction is catalyzed by transition metals such as platinum or rhodium complexes. The reaction conditions generally include:
Temperature: 50-100°C
Solvent: Toluene or hexane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Preparation of 2-methyl-1-undecene: This is achieved through the oligomerization of propylene followed by selective hydrogenation.
Hydrosilylation Reaction: The prepared 2-methyl-1-undecene is then reacted with trimethylsilane in the presence of a platinum or rhodium catalyst under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions:
Oxidation: Trimethyl(2-methylundecyl)silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or hydrocarbons.
Substitution: The compound can participate in substitution reactions where the 2-methylundecyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and hydrocarbons.
Substitution: Various substituted silanes depending on the reagent used.
科学的研究の応用
Chemistry: Trimethyl(2-methylundecyl)silane is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and reagents for organic synthesis.
Biology and Medicine: In biological research, this compound is used in the modification of surfaces for biomolecule attachment, enhancing the biocompatibility of medical devices and implants.
Industry: In the industrial sector, this compound is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings. It is also used in the semiconductor industry for the deposition of silicon-containing films.
作用機序
The mechanism of action of Trimethyl(2-methylundecyl)silane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved include:
Hydrosilylation: The silicon-hydrogen bond reacts with unsaturated organic compounds to form new carbon-silicon bonds.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes, which can further react to form more complex structures.
類似化合物との比較
Trimethylsilane: Similar in structure but lacks the 2-methylundecyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Dimethylsilane: Contains two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness: Trimethyl(2-methylundecyl)silane is unique due to the presence of the 2-methylundecyl group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications in surface modification and the synthesis of complex organosilicon compounds.
特性
CAS番号 |
61071-32-7 |
|---|---|
分子式 |
C15H34Si |
分子量 |
242.52 g/mol |
IUPAC名 |
trimethyl(2-methylundecyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h15H,6-14H2,1-5H3 |
InChIキー |
KZHFSBVFXZDOBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
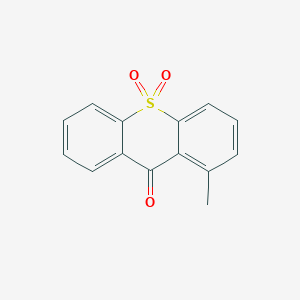
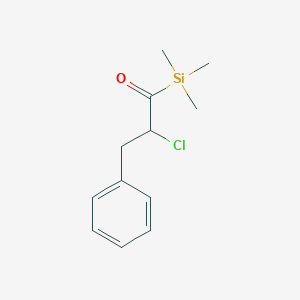
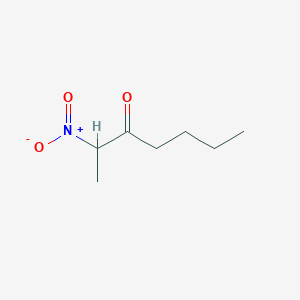
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)


![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
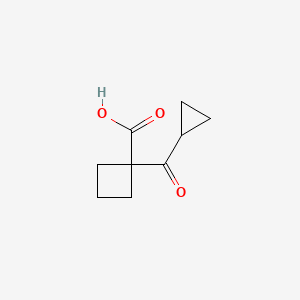

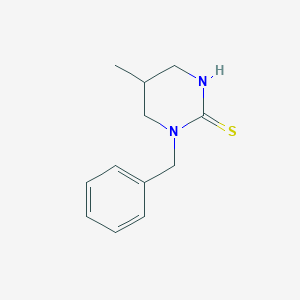
![(1S,3S)-3-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B14584319.png)
